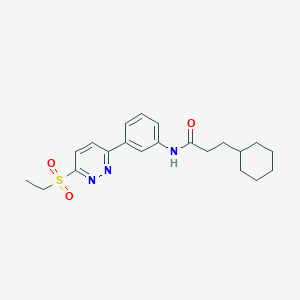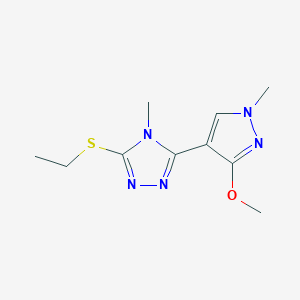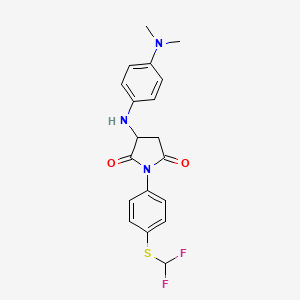
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Multicomponent Synthesis
A study by Rahmani et al. (2018) discusses an efficient synthesis method for pyridine-pyrimidines and their derivatives catalyzed by an ionic liquid supported on functionalized nanosilica. This method could potentially be applied to synthesize derivatives of your compound, highlighting its relevance in creating heterocyclic compounds with possible applications in medicinal chemistry and material sciences Rahmani et al., 2018.
Organic Solar Cells
The research by Gupta et al. (2017) introduces a small molecular non-fullerene electron acceptor with promising optoelectronic properties for organic solar cells. The study's focus on electron mobility and absorption characteristics underscores the potential use of similar dione derivatives in developing new materials for solar energy conversion Gupta et al., 2017.
Stimulus-responsive Fluorescent Properties
Lei et al. (2016) synthesized 1,4-dihydropyridine derivatives exhibiting aggregation-induced emission characteristics. These compounds showed different stimulus-responsive fluorescent properties in the solid state, suggesting that derivatives of your compound might find applications in the development of novel fluorescent materials for sensors or imaging technologies Lei et al., 2016.
Advanced Polyimides
Research by Yan et al. (2011) on soluble polyimides based on a novel pyridine-containing diamine shows the significance of incorporating pyridine and dione structures into polymers for enhancing material properties like thermal stability, mechanical strength, and solubility. This indicates the potential of your compound's structural motifs in high-performance polymeric materials Yan et al., 2011.
properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-23(2)13-5-3-12(4-6-13)22-16-11-17(25)24(18(16)26)14-7-9-15(10-8-14)27-19(20)21/h3-10,16,19,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXSPUGMHGMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)
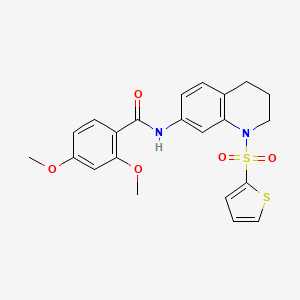

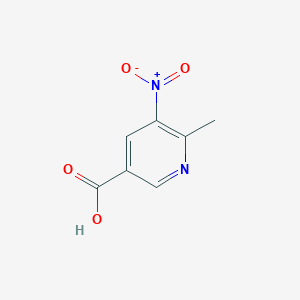

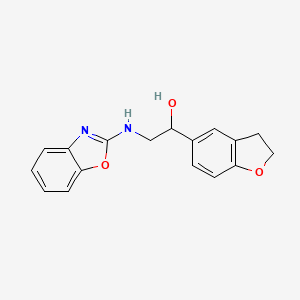
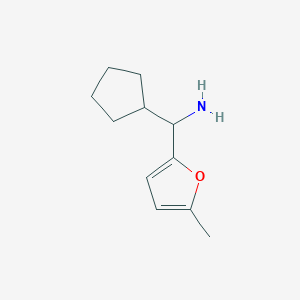

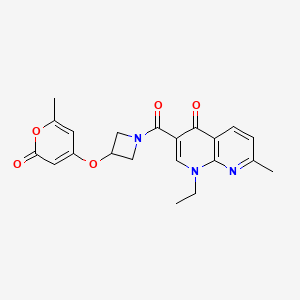
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)
